molecular formula C14H24Cl2N2O2 B3169804 [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride CAS No. 93808-11-8

[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride

Cat. No.: B3169804
CAS No.: 93808-11-8
M. Wt: 323.3 g/mol
InChI Key: WEJPEAROGPMASU-UHFFFAOYSA-N
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Description

[3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride is a high-purity chemical intermediate essential for research and development in medicinal chemistry. This compound features the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold, a privileged structure in drug discovery known for its pharmacological significance. The dihydroisoquinoline core is a key building block in the synthesis of various biologically active molecules . Recent scientific literature highlights that structural analogs of this core are investigated as highly selective ligands for sigma-2 receptors, a promising target for developing novel therapeutics for neuropathic pain . With a molecular formula of C14H24Cl2N2O2 and a molecular weight of 323.27 g/mol , this dihydrochloride salt offers enhanced stability and solubility for synthetic applications. The product is characterized by a purity of 95% or higher . It is supplied with the quality and consistency required for critical research applications, including hit-to-lead optimization and the exploration of new biological pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with all applicable government regulations and laboratory safety practices.

Properties

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-17-13-8-11-4-7-16(6-3-5-15)10-12(11)9-14(13)18-2;;/h8-9H,3-7,10,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJPEAROGPMASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCCN)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dihydroisoquinoline ring and the subsequent attachment of the propylamine group. Common reagents used in these reactions include methoxy-substituted benzaldehydes, amines, and reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of dihydroisoquinoline derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Electrophilic Deprotonation Studies ()

Compounds 6a–6f in share the 6,7-dimethoxy-3,4-dihydroisoquinoline core but differ in substituents at the 2-position (e.g., benzyl, allyl, ethyl, phenyl groups). Key distinctions:

Compound Substituent (R) Yield (%) Physical State Key Spectral Data (¹H NMR δ)
Target Compound –(CH₂)₃NH₂·2HCl N/A Solid (commercial) Not reported in evidence
6a Benzyloxycarbonyl 77 Colorless oil 3.65 (s, 3H, OCH₃), 4.50 (s, 2H, CH₂)
6e Acetyl 48 Colorless oil 2.10 (s, 3H, COCH₃)
6f Phenylcarbonyl 37 White foam 7.45–7.60 (m, 5H, Ar–H)

Key Observations :

  • Lower yields (37–48%) for bulkier substituents (e.g., 6e, 6f) suggest steric challenges absent in the target compound’s simpler propylamine chain .

3,4-Dihydroquinolin-2(1H)-one Derivatives ()

Compounds 37 and 38 feature a 3-carbon linker to dimethylamine or pyrrolidine. While structurally distinct (dihydroquinolinone vs. dihydroisoquinoline), their synthesis parallels the target compound:

  • Synthetic Route : Chloropropyl intermediate (e.g., 36 ) undergoes nucleophilic displacement with amines (dimethylamine/pyrrolidine) in acetonitrile .
  • Comparison : The target compound’s dihydrochloride salt may offer superior aqueous solubility compared to neutral amines like 37 and 38 .

Sigma Receptor Ligands ()

For example:

  • Sigma-2 Probes: High sigma-2 affinity correlates with 3,4-dihydroisoquinoline derivatives bearing lipophilic substituents. The target compound’s 6,7-dimethoxy groups may enhance receptor binding, akin to known sigma-2 ligands .

Dihydrochloride Salts ()

Compounds like 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride (C₆H₁₀Cl₂N₂O₂S) share the dihydrochloride salt formulation. Comparative properties:

Property Target Compound Thiazole Derivative
Molecular Weight 322.25 g/mol 245.13 g/mol
Purity Not reported 95%
Application Research chemical F2 classification (unknown)

Insight : Dihydrochloride salts are favored in drug development for enhanced stability and bioavailability .

Biological Activity

The compound [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride, often referred to as a derivative of the isoquinoline family, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available literature regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 245057-86-7
  • Molecular Formula : C14H17N2O3·2HCl
  • Molecular Weight : 247.29 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been studied for its role as a modulator of NMDA receptors, which are critical in synaptic plasticity and memory function.

  • NMDA Receptor Modulation :
    • Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) for NMDA receptors. These receptors are implicated in several neurological conditions such as Alzheimer's disease and schizophrenia .
    • The compound's ability to enhance NMDA receptor activity could provide therapeutic benefits in disorders characterized by NMDA receptor hypofunction.
  • Neuroprotective Effects :
    • Studies have shown that derivatives of isoquinoline can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells . This suggests a potential role in protecting against neurodegenerative diseases.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
NMDA Receptor ModulationEnhances receptor activity, potentially improving cognitive functions
NeuroprotectionReduces oxidative stress and inflammation in neuronal cells
Antidepressant PropertiesMay influence serotonin pathways, providing mood stabilization
Antitumor ActivityInhibits cancer cell proliferation via PI3K/Akt signaling pathway

Neuroprotective Studies

In a study examining the neuroprotective effects of isoquinoline derivatives, it was found that these compounds significantly reduced neuronal apoptosis induced by oxidative stress. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival .

Antidepressant Effects

Another investigation highlighted the antidepressant-like effects of similar compounds in animal models. The results suggested that these compounds could modulate serotonin levels, thereby alleviating symptoms of depression .

Q & A

Q. What are the established synthetic pathways for [3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride?

The compound can be synthesized via nucleophilic substitution and reduction steps. Key intermediates include chloropropyl derivatives (e.g., compound 36 in Scheme 2 of ), formed by reacting precursors with chloroiodopropane under NaH/DMF conditions. Subsequent displacement of chloride with amines (e.g., dimethylamine or pyrrolidine) in aqueous acetonitrile at 60°C yields intermediates like 37 and 38 , which are reduced and coupled with thiophene thioimidate reagents to form the final product . Optimization of reaction conditions (e.g., catalytic KI use) and purification via chromatography are critical for yield improvement .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

Structural validation relies on 1H-NMR and 13C-NMR to confirm proton and carbon environments, particularly the dihydroisoquinoline core and propylamine sidechain. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESIMS) are used to verify molecular weight and fragmentation patterns . Purity assessment requires HPLC with UV detection, referencing retention times against standards (e.g., EP impurity guidelines in ) .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the synthesis design of this compound?

Quantum chemical calculations (e.g., via density functional theory) predict transition states and intermediates, enabling identification of energetically favorable pathways. ICReDD’s approach () integrates computational modeling with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature). For example, reaction path searches can minimize trial-and-error steps in amine displacement or reduction reactions, reducing development time by 30–50% .

Q. What strategies resolve discrepancies in biological activity data among structural analogs of this compound?

Contradictions in activity (e.g., receptor binding vs. cellular efficacy) require:

  • Comparative structural analysis : Evaluate analogs (e.g., ’s 9 , 10 , 11 ) to identify substituent effects on bioactivity.
  • Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Computational docking : Simulate ligand-receptor interactions to rationalize observed discrepancies .

Q. How to design impurity profiling studies for this compound during pharmaceutical development?

Follow regulatory guidelines (e.g., ) using:

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products.
  • Reference standards : Compare impurities (e.g., ’s Imp. A , Imp. B ) via LC-MS/MS.
  • Method validation : Assess specificity, accuracy, and robustness per ICH Q2(R1) .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Key factors include:

  • Mixing efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors (’s RDF2050108).
  • Temperature control : Maintain isothermal conditions during exothermic steps (e.g., amine displacement).
  • Catalyst recovery : Implement membrane separation (’s RDF2050104) for homogeneous catalysts .

Methodological Notes

  • Data-Driven Synthesis : Integrate reaction analytics (e.g., in situ FTIR) with software tools () for real-time monitoring and parameter adjustment.
  • Cross-Disciplinary Validation : Combine synthetic chemistry, computational modeling, and analytical rigor to address complex research challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride
Reactant of Route 2
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[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.